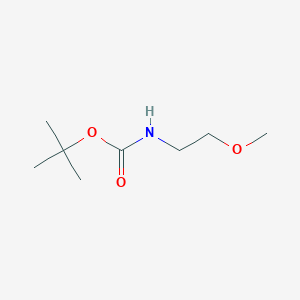

Tert-butyl N-(2-methoxyethyl)carbamate

Description

tert-Butyl N-(2-methoxyethyl)carbamate is a carbamate derivative featuring a tert-butoxycarbonyl (Boc) protecting group and a 2-methoxyethylamine backbone. This compound is widely used in organic synthesis as a protected intermediate for amines, enabling selective reactivity in multi-step reactions. Its structure combines the hydrolytic stability of the Boc group with the moderate polarity of the methoxyethyl substituent, making it suitable for applications in pharmaceuticals and materials science .

Properties

IUPAC Name |

tert-butyl N-(2-methoxyethyl)carbamate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H17NO3/c1-8(2,3)12-7(10)9-5-6-11-4/h5-6H2,1-4H3,(H,9,10) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BUDBINJSWXSIDF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NCCOC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H17NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

175.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

Tert-butyl N-(2-methoxyethyl)carbamate can be synthesized through the reaction of tert-butyl chloroformate with 2-methoxyethylamine. The reaction typically occurs in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction is carried out at room temperature and yields the desired carbamate product .

Industrial Production Methods

In an industrial setting, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the product. The use of automated systems for monitoring and controlling the reaction parameters is common in industrial production.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl N-(2-methoxyethyl)carbamate undergoes various chemical reactions, including:

Hydrolysis: The carbamate group can be hydrolyzed under acidic or basic conditions to yield the corresponding amine and carbon dioxide.

Substitution: The methoxyethyl group can be substituted with other nucleophiles under appropriate conditions.

Deprotection: The tert-butyl group can be removed using strong acids such as trifluoroacetic acid, yielding the free amine.

Common Reagents and Conditions

Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide).

Substitution: Nucleophiles such as amines or thiols.

Deprotection: Strong acids like trifluoroacetic acid.

Major Products Formed

Hydrolysis: 2-methoxyethylamine and carbon dioxide.

Substitution: Various substituted carbamates depending on the nucleophile used.

Deprotection: Free amine (2-methoxyethylamine) and tert-butyl alcohol.

Scientific Research Applications

Tert-butyl N-(2-methoxyethyl)carbamate is widely used in scientific research, particularly in the fields of organic chemistry and medicinal chemistry. Its primary application is as a protecting group for amines during the synthesis of peptides and other complex molecules. The compound’s stability and ease of removal make it an ideal choice for protecting amine groups during multi-step syntheses .

In medicinal chemistry, this compound is used in the synthesis of various pharmaceutical compounds. It helps in the selective protection and deprotection of functional groups, facilitating the synthesis of target molecules with high precision .

Mechanism of Action

The mechanism of action of tert-butyl N-(2-methoxyethyl)carbamate involves the formation of a stable carbamate linkage with the amine group. This linkage protects the amine from unwanted reactions during subsequent synthetic steps. The tert-butyl group can be removed under acidic conditions, regenerating the free amine .

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations and Physicochemical Properties

The following table highlights key structural analogs and their substituent-driven differences:

Key Observations :

- Polarity and Solubility : The methoxyethyl group in the target compound offers better water solubility than aromatic analogs (e.g., tert-butyl (4-bromo-3-methoxybenzyl)carbamate) but less than hydroxyl-containing derivatives like tert-butyl (2-hydroxyethyl)carbamate .

- Reactivity : Chloroethyl derivatives (e.g., tert-butyl N-[2-(2-chloroethoxy)ethyl]carbamate) are more reactive toward nucleophiles, whereas the methoxyethyl group provides steric and electronic stability .

Yield and Purity

- The target compound generally achieves high yields (>80%) under standard Boc protection conditions .

- Complex analogs, such as those requiring cross-coupling (e.g., tert-butyl (E)-((6-(2-ethoxyvinyl)benzo[d][1,3]dioxol-5-yl)methyl)carbamate), show lower yields (~56%) due to steric challenges in boronic ester coupling .

Stability and Handling Considerations

Biological Activity

Tert-butyl N-(2-methoxyethyl)carbamate is a compound that has garnered attention in the fields of medicinal chemistry and pharmacology due to its diverse biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

This compound possesses a unique structure characterized by a tert-butyl group and a methoxyethyl substituent attached to the carbamate moiety. The molecular formula is , with a molecular weight of approximately 175.23 g/mol. This structure contributes to its chemical reactivity and biological interactions.

The biological activity of this compound is largely attributed to its interaction with various biological targets, including enzymes and receptors. The compound can act as an enzyme inhibitor , whereby it binds to the active or allosteric sites of enzymes, inhibiting their catalytic activity. Additionally, it may function as a receptor modulator , influencing signaling pathways by acting as an agonist or antagonist at specific receptors.

Enzyme Inhibition

Research indicates that this compound exhibits significant enzyme inhibitory properties. For example, studies have shown its potential as an inhibitor of dimethylarginine dimethylaminohydrolase (DDAH), which plays a crucial role in regulating nitric oxide levels in the body. The compound demonstrated a Ki value of 18 μM against hDDAH-1, indicating its effectiveness as an enzyme inhibitor .

Anticancer Properties

The compound has also been investigated for its anticancer properties. A study highlighted that derivatives of carbamate compounds, including this compound, were evaluated for their ability to inhibit tumor growth in various cancer cell lines. Modifications to the carbamate structure significantly enhanced their potency against cancer cells .

Case Studies

- Inhibition of DDAH : A case study focused on the synthesis and biological evaluation of this compound derivatives showed promising results in inhibiting DDAH activity. The study emphasized the importance of structural modifications in enhancing the inhibitory effects on enzyme activity .

- Antitumor Activity : In another investigation, researchers synthesized several carbamate derivatives and assessed their cytotoxic effects on cancer cell lines. The findings revealed that certain modifications led to increased potency against specific types of cancer, suggesting a pathway for developing new anticancer agents based on this compound .

Data Table: Summary of Biological Activities

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.